molecular formula C23H22N4O B2914153 3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1351596-36-5

3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No. B2914153
CAS RN: 1351596-36-5
M. Wt: 370.456
InChI Key: YNHNVDLNHOCLPJ-UHFFFAOYSA-N
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Description

The compound “3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, a piperidine ring, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl and piperidine groups. The carbonyl and nitrile groups would likely be introduced in the final steps of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring and the phenyl group are both aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations. The carbonyl group is polar and planar, while the nitrile group is linear .


Chemical Reactions Analysis

The reactivity of this compound would be determined by the functional groups it contains. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and nitrile groups could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Therapy

The compound’s structure suggests potential utility in anticancer therapy . Imidazole rings are often found in molecules designed to inhibit enzymes like the epidermal growth factor receptor (EGFR), which is a critical target in cancer treatment. The presence of a piperidine ring could also imply an ability to cross biological membranes, enhancing its effectiveness as a drug .

Anti-inflammatory Medications

Compounds with an imidazole moiety have been reported to possess anti-inflammatory properties . This could mean that our compound may be useful in developing new anti-inflammatory drugs, potentially offering an alternative to current medications .

Antiviral Agents

Imidazole derivatives have shown promise as antiviral agents . Given the structural complexity of “3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile”, it might be explored for its efficacy against various viral infections .

Tuberculosis Treatment

There is evidence that imidazole-containing compounds can be synthesized for use against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound could be a candidate for developing new anti-tubercular drugs .

Synthesis of Functional Molecules

The imidazole ring is a key component in functional molecules used in various applications. This compound could contribute to the regiocontrolled synthesis of substituted imidazoles, which are valuable in chemical synthesis and pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-[4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c24-16-19-5-4-8-21(15-19)23(28)26-12-9-18(10-13-26)17-27-14-11-25-22(27)20-6-2-1-3-7-20/h1-8,11,14-15,18H,9-10,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHNVDLNHOCLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile

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